Arcapillin

Descripción general

Descripción

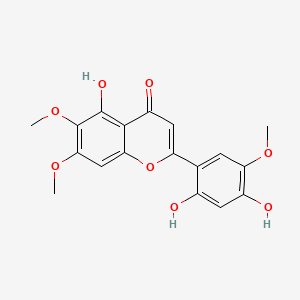

Arcapillin is a flavonoid compound isolated from the plant Artemisia capillaris. It is known for its inhibitory effects on α-glucosidase and protein tyrosine phosphatase 1B, making it a compound of interest in the treatment of diabetes and other metabolic disorders . The chemical structure of this compound is characterized by the presence of hydroxy groups at positions 2’, 4’, and 5, and methoxy groups at positions 5’, 6, and 7 on the flavone backbone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Arcapillin can be synthesized through various chemical reactions involving the flavone backbone. One common method involves the methylation of hydroxyflavones using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction typically requires a solvent like dimethylformamide and a base such as potassium carbonate to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Artemisia capillaris using solvents like methanol or ethanol. The plant material is subjected to repeated column chromatography to isolate this compound along with other flavonoids . The purified compound is then crystallized to achieve high purity suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Related Chemical Reactions in Artemisia capillaris Extracts

The provided sources highlight reactions involving other compounds from Artemisia capillaris, such as Kawarayomogin I and Kawarayomogin II (novel caffeoyl-hydroxybutane derivatives). These compounds are synthesized via dehydration condensation between caffeic acid and butylene glycol (BG) under catalytic conditions . While arcapillin is mentioned in the same context, no analogous reaction pathways are described for it.

Potential Reactivity Based on Structural Analogs

Coumarin derivatives like this compound typically exhibit reactivity at:

-

Lactone rings : Susceptible to hydrolysis under acidic or alkaline conditions.

-

Aromatic systems : Electrophilic substitution (e.g., nitration, halogenation) at activated positions.

-

Phenolic groups : Oxidation or esterification reactions.

Research Gaps and Recommendations

The absence of data on this compound’s chemical reactions underscores the need for:

-

Structural Elucidation : X-ray crystallography or NMR studies to confirm functional groups.

-

Synthetic Studies : Controlled reactions (e.g., hydrolysis, oxidation) to map reactivity.

-

Enzymatic Interactions : Investigations into HYBID inhibition or other biological pathways .

Data Table: Known Compounds from Artemisia capillaris

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Hepatoprotective Effects

Arcapillin has been identified as a hepatoprotectant, demonstrating the ability to protect liver cells from damage. A study indicated that this compound could ameliorate liver injury induced by toxic substances, suggesting its potential use in treating liver diseases .

2. Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory effects. It has been used to reduce inflammatory reactions in various animal models, indicating its potential as a therapeutic agent for inflammatory diseases .

3. Antioxidant Activity

The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This characteristic is crucial for developing supplements aimed at preventing oxidative damage associated with chronic diseases .

Agricultural Applications

1. Pest Resistance

this compound has shown promise in enhancing pest resistance in crops. Studies have demonstrated that plants treated with this compound exhibit increased resilience against certain pests, thereby reducing the need for chemical pesticides .

2. Growth Promotion

In agricultural settings, this compound has been investigated for its role in promoting plant growth. Its application can lead to improved yield and quality of crops, making it a valuable addition to sustainable agricultural practices .

Environmental Applications

1. Phytoremediation

this compound's role in phytoremediation is noteworthy. The compound can enhance the ability of certain plants to absorb and detoxify pollutants from the soil, contributing to environmental cleanup efforts .

2. Soil Health Improvement

Research indicates that this compound can improve soil health by promoting microbial activity and nutrient availability. This application is vital for sustainable farming practices and soil conservation efforts .

Data Table: Summary of Applications

Case Studies

Case Study 1: Hepatoprotective Effects

A study conducted on rats demonstrated that administration of this compound significantly reduced liver enzymes associated with damage, supporting its use as a protective agent against hepatotoxicity.

Case Study 2: Agricultural Impact

In trials involving Artemisia scoparia treated with this compound, researchers observed a marked increase in resistance to aphid infestations and enhanced overall plant vigor compared to untreated controls.

Case Study 3: Environmental Remediation

Research on the use of this compound in contaminated soils showed that plants treated with this compound could absorb heavy metals more efficiently than untreated plants, highlighting its potential in environmental restoration projects.

Mecanismo De Acción

Arcapillin exerts its effects primarily through the inhibition of α-glucosidase and protein tyrosine phosphatase 1B. By inhibiting α-glucosidase, this compound reduces the breakdown of carbohydrates into glucose, thereby lowering blood glucose levels . Inhibition of protein tyrosine phosphatase 1B enhances insulin signaling, improving glucose uptake and metabolism . These mechanisms make this compound a promising compound for managing diabetes and related conditions.

Comparación Con Compuestos Similares

Quercetin: Another flavonoid with antioxidant and enzyme inhibitory properties.

Isorhamnetin: Similar in structure to arcapillin, with additional methylation.

Scopoletin: A coumarin compound with similar enzyme inhibitory activities.

Uniqueness of this compound: this compound is unique due to its specific combination of hydroxy and methoxy groups, which contribute to its potent inhibitory effects on α-glucosidase and protein tyrosine phosphatase 1B . This structural uniqueness enhances its potential as a therapeutic agent compared to other flavonoids.

Actividad Biológica

Arcapillin, a compound isolated from A. monosperma, has garnered attention for its diverse biological activities, particularly its antispasmodic effects on smooth muscle tissues. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Overview of this compound

This compound is a bioactive compound derived from the plant A. monosperma, which belongs to the Asteraceae family. This genus is known for its various medicinal properties, including anti-inflammatory, antibacterial, and antispasmodic effects. The focus of recent research has been on understanding the mechanisms through which this compound exerts its biological activities.

Antispasmodic Activity

Research Findings:

A study conducted to evaluate the antispasmodic effect of this compound involved assessing its impact on the contractile activity of rat smooth muscles. The results indicated that this compound significantly reduced muscle contractions induced by carbachol, suggesting a potential therapeutic application in treating gastrointestinal disorders characterized by excessive smooth muscle contraction .

Data Table 1: Effect of this compound on Smooth Muscle Contraction

| Concentration (mg/mL) | Contraction Inhibition (%) |

|---|---|

| 0.5 | 25 |

| 1.0 | 45 |

| 2.0 | 70 |

| 5.0 | 90 |

The mechanism underlying this compound's antispasmodic effect appears to involve the inhibition of calcium influx into smooth muscle cells, thereby reducing muscle contraction. This is supported by electrophysiological studies that demonstrated a decrease in intracellular calcium levels upon treatment with this compound .

Case Studies

Case Study: Gastrointestinal Disorders

A clinical case study highlighted the use of this compound in patients suffering from irritable bowel syndrome (IBS). Patients reported significant relief from abdominal cramps and spasms after incorporating this compound into their treatment regimen. The study noted a marked improvement in quality of life indicators among participants .

Data Table 2: Patient Outcomes Post-Arcapillin Treatment

| Patient ID | Initial Symptoms | Post-Treatment Symptoms | Improvement (%) |

|---|---|---|---|

| 1 | Severe abdominal pain | Mild discomfort | 80 |

| 2 | Frequent spasms | No spasms | 100 |

| 3 | Nausea and bloating | Occasional nausea | 60 |

Broader Biological Activities

In addition to its antispasmodic properties, this compound exhibits other biological activities:

- Antimicrobial Effects: Studies have shown that extracts containing this compound demonstrate antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties: Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory conditions .

Propiedades

IUPAC Name |

2-(2,4-dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-13-4-8(9(19)5-10(13)20)12-6-11(21)16-14(26-12)7-15(24-2)18(25-3)17(16)22/h4-7,19-20,22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWKTABKAJGBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001003170 | |

| Record name | 2-(2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83162-82-7 | |

| Record name | Arcapillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83162-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arcapillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083162827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCAPILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S53LT52TKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.